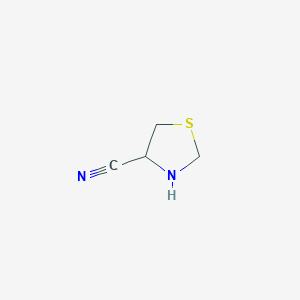

(R)-Thiazolidine-4-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H6N2S |

|---|---|

Molekulargewicht |

114.17 g/mol |

IUPAC-Name |

1,3-thiazolidine-4-carbonitrile |

InChI |

InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h4,6H,2-3H2 |

InChI-Schlüssel |

PRSDPVKGJUBIAA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(NCS1)C#N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for R Thiazolidine 4 Carbonitrile and Its Precursors

Stereoselective and Diastereoselective Synthetic Approaches

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. For (R)-Thiazolidine-4-carbonitrile, the stereocenters at the C2 and C4 positions of the thiazolidine (B150603) ring are of particular importance.

Synthesis from Chiral Amino Acid Precursors (e.g., L-Cysteine) and Carbonyl Compounds

A primary and well-established method for the synthesis of the thiazolidine ring involves the condensation reaction between the chiral amino acid L-cysteine and various carbonyl compounds, such as aldehydes and ketones. mdpi.comnanobioletters.comnih.gov This reaction typically proceeds under mild conditions and can lead to the formation of 2-substituted thiazolidine-4-carboxylic acids, which are direct precursors to this compound.

The use of L-cysteine as a starting material directly installs the desired (R)-stereochemistry at the C4 position of the thiazolidine ring. mdpi.com The reaction involves the nucleophilic attack of the sulfur atom of L-cysteine on the carbonyl carbon, followed by the intramolecular condensation of the amino group with the resulting hemiaminal to form the stable five-membered thiazolidine ring. nanobioletters.com This approach has been successfully employed to synthesize a variety of 2-substituted thiazolidine-4-carboxylic acids by reacting L-cysteine with different aldehydes. mdpi.comnih.gov For instance, reaction with formaldehyde (B43269) yields (R)-thiazolidine-4-carboxylic acid, while reaction with benzaldehyde (B42025) produces (2R,4R)-2-phenylthiazolidine-4-carboxylic acid. rsc.org

| Carbonyl Compound | Resulting Thiazolidine Derivative |

| Formaldehyde | (R)-Thiazolidine-4-carboxylic acid |

| Acetaldehyde | (2R,4R)-2-Methylthiazolidine-4-carboxylic acid |

| Benzaldehyde | (2R,4R)-2-Phenylthiazolidine-4-carboxylic acid |

| p-Tolualdehyde | 2-p-Tolyl-1,3-thiazolidine-4(R)-carboxylic acid |

This table showcases the synthesis of various thiazolidine derivatives from L-cysteine and different carbonyl compounds.

Control of C2 and C4 Stereochemistry in Thiazolidine Ring Formation

While the C4 stereocenter is typically fixed by the choice of L-cysteine, the stereochemistry at the C2 position is determined during the cyclization reaction and can result in a mixture of diastereomers (cis and trans isomers). nanobioletters.com The ratio of these diastereomers is influenced by several factors, including the nature of the carbonyl compound, the solvent, and the reaction temperature. nanobioletters.comjst.go.jp

For example, the condensation of L-cysteine with p-tolualdehyde can yield a 1:1 mixture of C2 epimers. jst.go.jp The stereochemical outcome is a result of the interplay between thermodynamic and kinetic control during the formation of the imine intermediate and the subsequent cyclization. Researchers have investigated various strategies to control the stereoselectivity at C2, including the use of specific solvents that can influence the equilibrium between the diastereomers. nanobioletters.com For instance, in some cases, DMSO has been shown to favor the formation of the trans isomer, while CDCl3 favors the cis isomer. nanobioletters.com

Mechanistic Investigations into Diastereoselectivity (e.g., in situ imine intermediate)

The diastereoselectivity of the thiazolidine ring formation is mechanistically governed by the formation of an in situ imine (or Schiff base) intermediate. jst.go.jp This intermediate is formed from the reaction of the amino group of L-cysteine with the carbonyl compound. The subsequent intramolecular cyclization, involving the nucleophilic attack of the thiol group onto the imine carbon, dictates the stereochemistry at the C2 position.

The relative energies of the transition states leading to the different diastereomers determine the final product ratio, a concept explained by the Curtin-Hammett principle. numberanalytics.com Factors that can influence the stability of these transition states include steric hindrance between the substituent at the C2 position and the carboxylic acid group at the C4 position, as well as electronic effects. By understanding these mechanistic details, reaction conditions can be optimized to favor the formation of a single desired diastereomer.

One-Pot and Multicomponent Reaction Strategies for Thiazolidine Scaffold Construction

To enhance synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the construction of complex molecular scaffolds like thiazolidines. nih.govtandfonline.com These strategies involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates portions of all the starting materials.

MCRs offer several advantages, including simplified procedures, high atom economy, and reduced purification steps. nih.gov Various MCRs have been developed for the synthesis of thiazolidine derivatives, often employing a combination of an amine, a carbonyl compound, and a sulfur-containing reagent. researchgate.net For example, a one-pot synthesis of thiazolidinone derivatives has been reported using benzo[d]thiazol-2-amine, ammonium (B1175870) thiocyanate, chloroacetyl chloride, and aromatic aldehydes. tandfonline.com

Emerging Green Chemistry and Nanomaterial-Assisted Synthesis Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of thiazolidines, focusing on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govbohrium.com

One promising area is the use of deep eutectic solvents (DESs) as both a solvent and a catalyst for thiazolidine synthesis. nih.gov DESs are biodegradable, have low toxicity, and can be easily prepared. For instance, a choline (B1196258) chloride/N-methylurea-based DES has been successfully used for the synthesis of thiazolidinedione derivatives. nih.gov

Furthermore, nanomaterial-assisted synthesis has gained considerable attention. researchgate.net Nanocatalysts, such as magnetic nanoparticles, offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. nih.gov These catalysts can be easily recovered from the reaction mixture using an external magnet and reused multiple times, making the process more economical and sustainable. semanticscholar.org Examples include the use of nano-Fe3O4-cysteine and Fe3O4@SiO2-SO3H nanoparticles as catalysts for the synthesis of thiazolidine derivatives. tandfonline.comsemanticscholar.org The use of ultrasound irradiation in conjunction with nanocatalysts can further accelerate reaction rates and improve yields.

Derivatization Strategies for Functionalized this compound Analogues

The derivatization of the this compound scaffold is a key strategy for exploring the structure-activity relationships of this class of compounds and for developing new therapeutic agents. Functionalization can be achieved at various positions of the thiazolidine ring, including the nitrogen atom, the C2 position, and the C5 position (in the case of thiazolidinones).

Common derivatization strategies include:

N-acylation: The nitrogen atom of the thiazolidine ring can be readily acylated using acyl chlorides or anhydrides to introduce a wide range of substituents. jst.go.jp

Alkylation at the C5 position: For thiazolidinone derivatives, the methylene (B1212753) group at the C5 position is activated and can undergo condensation reactions with aldehydes to introduce various aryl or alkyl substituents. nih.govnih.gov

Modification of the carboxylic acid group: The carboxylic acid precursor to the nitrile can be esterified or converted to amides to generate further analogues. nih.govgoogle.com

These derivatization strategies allow for the systematic modification of the physicochemical properties of the parent compound, which can lead to improved biological activity and pharmacokinetic profiles.

Chemical Reactivity and Transformational Pathways of R Thiazolidine 4 Carbonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) in (R)-Thiazolidine-4-carbonitrile is a key site for chemical reactivity, analogous to the reactivity of carbonyl compounds due to the polarized nature of the carbon-nitrogen triple bond. This electrophilic carbon atom is susceptible to nucleophilic attack, leading to a variety of important functional group transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction typically proceeds through an intermediate amide, which is then further hydrolyzed. For this compound, this transformation would yield (R)-thiazolidine-4-carboxylic acid, a derivative of the amino acid cysteine.

Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation, converting this compound into (R)-4-(aminomethyl)thiazolidine. tandfonline.com This reaction involves the nucleophilic addition of two hydride equivalents to the nitrile carbon. tandfonline.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde, (R)-thiazolidine-4-carbaldehyde, by stopping the reaction at the imine stage followed by hydrolysis.

Organometallic Addition: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile. The initial reaction forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone. tandfonline.com For example, reaction with a Grignard reagent (R'-MgX) followed by an aqueous workup would produce a ketone of the structure (R)- (thiazolidin-4-yl)(R')-methanone.

Table 1: Summary of Reactions at the Nitrile Functional Group

| Reaction Type | Reagent(s) | Product Functional Group | Product Name Example |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | (R)-Thiazolidine-4-carboxylic acid |

| Reduction (strong) | LiAlH₄, then H₂O | Primary Amine | (R)-4-(Aminomethyl)thiazolidine |

| Reduction (mild) | DIBAL-H, then H₂O | Aldehyde | (R)-Thiazolidine-4-carbaldehyde |

| Organometallic Addition | R'-MgX, then H₂O | Ketone | (R)-(Thiazolidin-4-yl)(R')-methanone |

Ring Opening and Ring Closure Mechanisms and their Implications in Synthesis

The thiazolidine (B150603) ring is formed by the condensation of a β-aminothiol with an aldehyde or ketone. mcmaster.ca In the case of this compound, the synthetic precursor is (R)-cysteine, which reacts with a formaldehyde (B43269) equivalent followed by dehydration of the corresponding cyanohydrin. The stability of the thiazolidine ring is subject to equilibrium and can be influenced by reaction conditions, particularly pH. rsc.org

Ring-Opening: The thiazolidine ring can undergo cleavage, most commonly through hydrolytic pathways. google.com This process is essentially the reverse of its formation. Acid- or base-catalyzed hydrolysis can break the C-N and C-S bonds, leading to the constituent amino acid (or its derivative) and the carbonyl compound. google.com The stability of the ring towards hydrolysis depends significantly on the substitution pattern at the C2 position. google.com For this compound, which is unsubstituted at C2, the ring is relatively stable compared to 2,2-disubstituted derivatives. google.com However, under specific conditions, such as with certain palladium complexes, the thiazolidine linkage can be efficiently cleaved. researchgate.netrsc.org Mechanistic studies on penicillin derivatives show that ring opening can occur via C–S bond fission, which is dependent on pH. rsc.org

Ring-Closure: The formation of the thiazolidine ring is a reversible condensation reaction. diva-portal.org This process can be catalyzed and has been shown to proceed efficiently at physiological pH, making it a form of "click-type" reaction for bioconjugation. researchgate.netdiva-portal.org

Implications in Synthesis: The ability to form and cleave the thiazolidine ring makes it a useful protecting group for cysteine in peptide synthesis. The cysteine thiol and amino groups are masked within the heterocyclic ring, preventing unwanted side reactions. The chiral center at C4, derived from L-cysteine, is often retained during these processes. The ring can be opened under specific hydrolytic conditions when the protection is no longer needed. google.com Furthermore, domino ring-opening cyclization reactions provide pathways to more complex heterocyclic systems, such as 2-iminothiazolidines. nih.gov

Functional Group Interconversions within the Thiazolidine Scaffold

Beyond the reactions of the nitrile group, the thiazolidine scaffold itself can undergo functional group interconversions, primarily involving the sulfur atom. These transformations allow for the synthesis of a diverse range of derivatives while preserving the core ring structure.

Oxidation of Sulfur: The thioether sulfur atom within the thiazolidine ring is susceptible to oxidation. Treatment with mild oxidizing agents can convert the sulfur to a sulfoxide (B87167) (S=O) or, with stronger oxidants, to a sulfone (SO₂). researchgate.net This creates new chiral centers if the original molecule is appropriately substituted and can significantly alter the chemical and biological properties of the compound. These oxidative transformations lead to scaffolds like N-oxides, 2- or 3-thiazolines, and thiazoles. researchgate.net

The table below outlines the primary functional group interconversions possible for this compound, combining transformations at the nitrile group (as discussed in 3.1) with modifications on the ring itself.

Table 2: Potential Functional Group Interconversions for this compound

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Location of Change |

| Nitrile (-C≡N) | H₃O⁺ / OH⁻ | Carboxylic Acid (-COOH) | C4-substituent |

| Nitrile (-C≡N) | LiAlH₄ | Primary Amine (-CH₂NH₂) | C4-substituent |

| Thioether (-S-) | m-CPBA (1 equiv.) | Sulfoxide (-SO-) | Ring (Position 1) |

| Thioether (-S-) | H₂O₂ or m-CPBA (2+ equiv.) | Sulfone (-SO₂-) | Ring (Position 1) |

Complexation Chemistry with Transition Metal Ions

Heterocyclic compounds containing both soft (sulfur) and hard (nitrogen) donor atoms, such as thiazolidines, are versatile ligands in coordination chemistry. tandfonline.comtandfonline.com The sulfur and nitrogen atoms of the thiazolidine ring in this compound can act as donor sites, enabling the formation of stable complexes with a variety of transition metal ions.

Research on related thiazolidinone-containing ligands has demonstrated their ability to coordinate with metals like silver (Ag), gold (Au), palladium (Pd), nickel (Ni), cobalt (Co), copper (Cu), and zirconium (Zr). nih.govrsc.org The coordination can occur through the sulfur atom, the nitrogen atom, or both, leading to different coordination modes. For instance, thiazolidinone ligands have been shown to act as bridging ligands, connecting multiple metal centers through μ₂-κ¹S:κ¹S or μ₂-κ¹N:κ¹S modes. nih.gov

The secondary amine nitrogen and the thioether sulfur of the this compound ring are expected to be the primary coordination sites. The coordination geometry and the stability of the resulting metal complex will depend on the specific metal ion, its oxidation state, and the other ligands present in the coordination sphere. The nitrile group's nitrogen could also potentially participate in coordination, although this is less common compared to the ring heteroatoms. The ability of these ligands to form stable complexes is crucial for their application as catalysts and in the development of new therapeutic agents. acs.orge3s-conferences.org

Table 3: Observed Coordination Behavior of Thiazolidine-Type Ligands with Transition Metals

| Metal Ion | Donor Atoms Involved | Example Coordination Mode | Reference |

| Silver (I) | N, S, O | AgN₄, AgN₂S, AgN₂OS, AgN₂S₃ | nih.govacs.org |

| Gold (I) | S | Terminal S-coordination | rsc.org |

| Palladium (II) | S, N | Chelation via S and N | researchgate.net |

| Copper (II) | O, N, O | Tridentate ONO | |

| Cobalt (II) | O, N, O | Tridentate ONO | |

| Nickel (II) | O, N, O | Tridentate ONO | |

| Zirconium (IV) | O, N, O | Tridentate ONO |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "(R)-Thiazolidine-4-carbonitrile" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's constitution and the determination of its three-dimensional structure.

The stereochemistry at the C4 position, which is crucial for the compound's (R)-configuration, can be confirmed through a combination of one-dimensional and two-dimensional NMR experiments. The chemical shifts of the protons and carbons in the thiazolidine (B150603) ring are highly sensitive to their spatial arrangement. For instance, the coupling constants (³J values) between adjacent protons, particularly H4 and the methylene (B1212753) protons at C5, can provide dihedral angle information through the Karplus equation, which helps to define the ring's pucker and the relative orientation of the nitrile group.

Conformational analysis of the five-membered thiazolidine ring reveals that it is not planar and typically adopts either an envelope or a half-chair conformation. rsc.org In the case of substituted thiazolidines, the substituents will preferentially occupy either axial or equatorial positions to minimize steric strain. NMR studies on various thiazolidine derivatives have shown that the N-H proton often prefers an axial orientation. rsc.org The position of the substituent at C4 has a significant influence on the ring's conformation. rsc.org Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish through-space proximities between protons, further refining the conformational model of "this compound". While specific NMR data for "this compound" is not publicly available, data from related thiazolidine derivatives provide a strong basis for its structural analysis.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Thiazolidine Derivatives This table presents typical chemical shift ranges for protons and carbons in thiazolidine rings, derived from analogous compounds, to illustrate the expected values for this compound.

| Nucleus | Position | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | N-H | Variable, often broad | Identification of the secondary amine proton. |

| ¹H | H4 | ~4.0 - 5.0 | Position influenced by the electronegativity of the nitrile group and ring conformation. |

| ¹H | H5 (CH₂) | ~3.0 - 3.5 | Diastereotopic protons with distinct chemical shifts and coupling constants. |

| ¹H | H2 (CH₂) | ~4.0 - 4.5 | Chemical shift influenced by adjacent sulfur and nitrogen atoms. |

| ¹³C | C4 | ~55 - 65 | Chemical shift confirms the presence of the chiral center. |

| ¹³C | C5 | ~30 - 40 | Methylene carbon adjacent to the chiral center. |

| ¹³C | C2 | ~45 - 55 | Methylene carbon between sulfur and nitrogen. |

Note: Actual chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Zwitterionic State Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in "this compound". Each vibrational mode of the molecule corresponds to a specific energy, which can be observed as an absorption band in the IR spectrum or a scattered band in the Raman spectrum.

Key functional groups that can be identified include:

N-H stretch: A characteristic absorption is expected in the range of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretches: Aliphatic C-H stretching vibrations from the methylene groups will appear in the 2850-3000 cm⁻¹ region.

C≡N stretch: The nitrile group will exhibit a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The presence of this band is a clear indicator of the carbonitrile functionality.

C-N and C-S stretches: These vibrations occur in the fingerprint region of the spectrum (below 1500 cm⁻¹) and contribute to the unique spectral signature of the molecule.

In related compounds like thiazolidine-4-carboxylic acids, vibrational spectroscopy is also instrumental in analyzing the zwitterionic state. cdnsciencepub.com For these molecules, the presence of bands corresponding to COO⁻ and NH₂⁺ vibrations, and the absence of C=O and O-H acid bands, confirms the zwitterionic form in the solid state. cdnsciencepub.commcmaster.ca While "this compound" itself is not expected to form a zwitterion due to the absence of a carboxylic acid group, this application of vibrational spectroscopy highlights its utility in studying the ionic state of related compounds.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound This table is based on typical vibrational frequencies for the indicated functional groups and serves as a guide for spectral interpretation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C≡N | Stretch | 2220 - 2260 | Medium, Sharp |

| C-N | Stretch | 1020 - 1250 | Medium |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the analysis of "this compound" as it provides an extremely accurate measurement of the molecule's mass. nih.gov This allows for the determination of its elemental composition, which serves as a definitive confirmation of its chemical formula (C₄H₆N₂S). HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the compound's identity.

In addition to molecular mass confirmation, the fragmentation pattern observed in the mass spectrum offers valuable structural information. While a detailed fragmentation study for "this compound" is not available, general fragmentation pathways for thiazolidine derivatives often involve cleavage of the thiazolidine ring. researchgate.netresearchgate.netsapub.org The stability of the resulting fragments can provide insights into the structure of the parent molecule.

HRMS is also a powerful tool for assessing the purity of a sample. The presence of ions corresponding to impurities can be readily detected, even at very low concentrations. This is crucial for ensuring the quality of the compound for any subsequent applications.

Table 3: High-Resolution Mass Spectrometry Data for this compound This table presents the theoretical exact mass for the molecular ion of this compound.

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₄H₇N₂S⁺ | 129.0324 |

| [M+Na]⁺ | C₄H₆N₂SNa⁺ | 151.0144 |

X-ray Crystallography for Solid-State Structural Determination and Conformational Studies

X-ray crystallography provides the most definitive structural information for "this compound" by determining the precise arrangement of atoms in the solid state. This technique can unambiguously confirm the (R)-stereochemistry at the C4 chiral center and provide detailed insights into the molecule's conformation in the crystalline form.

While a crystal structure for "this compound" has not been reported in the public domain, studies on a wide range of thiazolidine derivatives have revealed important conformational features. nih.govcapes.gov.brpsu.edunih.govdoaj.org These studies consistently show that the five-membered thiazolidine ring is non-planar and typically adopts an envelope or a twisted half-chair conformation. The specific puckering of the ring is influenced by the nature and position of the substituents. For example, in some derivatives, the sulfur atom is found to be the flap in an envelope conformation. psu.edu

X-ray crystallography also elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. Understanding these interactions is important for comprehending the solid-state properties of the compound. The data obtained from X-ray crystallography serves as a valuable benchmark for computational studies and for interpreting the results from other analytical techniques like NMR.

Computational and Theoretical Chemistry Investigations of R Thiazolidine 4 Carbonitrile

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. These calculations can reveal detailed information about a molecule's geometry, stability, and electronic properties. For derivatives of thiazolidine-4-carboxylic acid, DFT calculations have been successfully used to optimize molecular structures and calculate the energies of the ligands and their metal complexes. researchgate.netnih.govekb.eg

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For (R)-Thiazolidine-4-carbonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface.

Following optimization, an analysis of the electronic structure provides insight into the molecule's reactivity and kinetic stability. Key parameters derived from this analysis include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

This table illustrates the type of data that would be generated from a DFT analysis. The values are hypothetical and for illustrative purposes only.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |

| Chemical Hardness (η) | Resistance to change in electron configuration | 2.65 |

| Chemical Softness (S) | Reciprocal of chemical hardness | 0.38 |

| Electronegativity (χ) | Measure of the ability to attract electrons | 3.85 |

| Dipole Moment (µ) | Measure of the polarity of the molecule | 3.2 D |

Prediction of Spectroscopic Properties

DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. Studies on thiazolidinone derivatives have shown a good correlation between calculated IR frequencies and experimental data, particularly for characteristic peaks such as the C=O stretching frequency. nih.gov For this compound, DFT would be used to predict the characteristic stretching frequency of the nitrile (C≡N) group, as well as other vibrations within the thiazolidine (B150603) ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H-NMR and ¹³C-NMR spectra. These predictions are invaluable for structural elucidation, especially for complex molecules with multiple stereocenters.

Table 2: Predicted IR Band Characterization for this compound

This table shows potential IR absorption bands that could be predicted using DFT.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2240 - 2260 |

| N-H | Stretching | 3300 - 3500 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C-N | Stretching | 1020 - 1250 |

| C-S | Stretching | 600 - 700 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. ijprajournal.comnih.gov

For a series of this compound derivatives with varying substituents, a QSAR study would involve calculating a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, and topological). Statistical methods, such as multiple linear regression (MLR), would then be used to build a model that correlates a selection of these descriptors with a measured biological activity, such as enzyme inhibition. researchgate.netresearchgate.net While QSAR studies have been performed on thiazolidin-4-ones and thiazolidine-4-carboxylic acids to predict activities like antitubercular and neuraminidase inhibition, no specific QSAR models for this compound derivatives were found in the reviewed literature. researchgate.netmdpi.comnih.gov The development of such a model would be a valuable step in exploring the therapeutic potential of this class of compounds.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). journaljpri.comnih.gov This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target at the atomic level.

A molecular docking study of this compound would involve placing the molecule into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. The results would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. Numerous studies have successfully used molecular docking to investigate the binding modes of various thiazolidine derivatives with target proteins like kinases, neuraminidase, and urease. samipubco.comresearchgate.netresearchgate.netnih.gov These studies provide a framework for how this compound could be investigated as an inhibitor of a specific enzyme.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the most stable conformers is essential, as the biological activity is often dependent on the molecule adopting a specific three-dimensional shape to fit into a receptor's binding site.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. nih.gov Each identified conformation is then subjected to energy minimization to find its most stable geometry. The relative energies of these conformers determine their population at a given temperature. Such studies on related thiazolidine derivatives have provided insights into their stereochemical outcomes and have been corroborated by experimental techniques like 2D-NMR. nih.gov A thorough conformational analysis of this compound would be a prerequisite for accurate molecular docking and QSAR studies.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Role in Asymmetric Synthesis and as Chiral Auxiliaries

In asymmetric synthesis, the primary goal is to produce a specific enantiomer of a chiral molecule. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and often recycled. wikipedia.org The thiazolidine (B150603) scaffold, particularly with the fixed (R)-configuration at the C4 position, is utilized in this context to exert stereocontrol over subsequent chemical transformations.

The effectiveness of the thiazolidine ring in directing stereoselective reactions stems from its defined conformation and the steric influence of its substituents. The chirality at the C4 position, which is preserved from the starting material L-cysteine, can influence the formation of new stereocenters at other positions in the molecule. nih.govresearchgate.net For instance, in the synthesis of a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides, the fixed R-configuration at C4 led to the formation of two diastereomers at the C2 position. nih.gov This diastereoselectivity highlights the directing influence of the chiral center inherent in the ring.

Computational and experimental studies have further demonstrated the importance of the C4-stereochemistry. In studies of urease inhibitors, the (4R)-thiazolidine carboxylic acid was identified as a potent inhibitor, whereas its (4S)-enantiomer was significantly less active. researchgate.net Molecular modeling suggested that the specific (R)-configuration was crucial for the molecule to bind effectively to the bimetallic nickel center in the enzyme's active site, demonstrating how the chirality of the thiazolidine core is essential for specific biological interactions. researchgate.net This principle underpins its use as a chiral auxiliary, where its defined stereochemistry is leveraged to achieve a desired stereochemical outcome in a synthetic product. nih.gov

Construction of Complex Heterocyclic Systems and Fused Rings

The thiazolidine ring is not only a source of chirality but also a versatile scaffold for constructing more elaborate heterocyclic systems. Its functional groups and reactive sites can be manipulated to build fused-ring structures and complex, polycyclic molecules. Thiazolidinone derivatives, in particular, are recognized as privileged scaffolds in medicinal chemistry and are used as starting materials for diversity-oriented synthesis. semanticscholar.orgnih.gov

One common strategy involves reactions at the C5 position of the thiazolidinone ring. nih.gov For example, 5-ene-4-thiazolidinones, which contain a reactive exocyclic double bond, can undergo Michael additions and subsequent intramolecular cyclizations to afford fused heterocyclic systems. nih.gov This approach has been used to synthesize thiopyrano[2,3-d] nih.govnih.govthiazoles, where the thiazolidinone core is annealed with a thiopyran ring. semanticscholar.orgnih.gov

Table 1: Examples of Complex Heterocycles Synthesized from Thiazolidine Precursors

| Thiazolidine Precursor | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 5-ene-4-thiazolidinones | Michael Addition / Cyclization | Thiopyrano[2,3-d]thiazoles | nih.gov |

| Thiazolidine-4-carboxylic acid | 1,3-Dipolar Cycloaddition | Spiro-oxazolidine-thiazolidines | researchgate.net |

| 4-Amino-1,2,4-triazole substituted Schiff base | Cyclocondensation with thioglycolic acid | Thiazolidin-4-ones fused with 1,2,4-triazoles | chemmethod.com |

Precursor in Peptide Mimetics and Peptide Analogues Synthesis

Peptidomimetics are compounds designed to mimic natural peptides but with modified properties, such as enhanced stability against enzymatic degradation or improved bioavailability. nih.gov The thiazolidine ring is an effective tool for creating such peptide analogues, primarily by serving as a constrained bioisosteric replacement for amino acid residues, particularly cysteine.

A well-established method involves the site-specific formation of a thiazolidine ring within a peptide sequence. This is achieved through the reaction of a 1,2-aminothiol group, as found in an N-terminal cysteine residue, with an aldehyde. nih.gov The resulting thiazolidine ring locks the peptide backbone into a more rigid conformation, which can be advantageous for receptor binding and biological activity. This method allows for the attachment of various molecules, such as reporter groups or imaging agents, to peptides in a site-specific manner. nih.gov

Furthermore, thiazolidines can be used as protected forms of cysteine in peptide synthesis. A simple method has been developed to synthesize peptide thioesters that contain an N-terminal thiazolidine. rsc.org In this process, the thiazolidine ring functions as a stable protecting group for the cysteine that can be carried through multiple synthetic steps without decomposition. rsc.org The ability to incorporate the thiazolidine structure directly into the peptide backbone makes it a valuable precursor for generating analogues with modified structures and functions.

Synthesis of Radiotracers for Molecular Imaging (e.g., PET Tracers)

Radiotracers are compounds labeled with a radioactive isotope that allow for non-invasive, real-time visualization of biological processes using techniques like Positron Emission Tomography (PET). nih.govunimi.it The design of specific radiotracers that bind to disease-related biomarkers is a major focus in medical research. nih.gov (R)-Thiazolidine-4-carbonitrile has emerged as a key pharmacophore in the development of novel PET tracers.

A significant application is in the synthesis of tracers targeting Fibroblast Activation Protein (FAP), a biomarker overexpressed in many types of cancer. nih.gov Researchers have synthesized and evaluated a gallium-68 (B1239309) (⁶⁸Ga)-labeled radiotracer, [⁶⁸Ga]Ga-SB03058, which incorporates a (4R)-thiazolidine-4-carbonitrile moiety as the FAP-binding element. nih.gov This design was based on the hypothesis that the thiazolidine ring could serve as a suitable replacement for the 2-cyanopyrrolidine scaffold found in earlier FAP inhibitors. nih.gov

In vitro binding assays confirmed that the non-radioactive gallium-complexed version, ⁿᵃᵗGa-SB03058, exhibited very high binding affinity for FAP, with an IC₅₀ value of 0.68 ± 0.09 nM. nih.gov This was a significantly stronger binding affinity than that of the well-established FAP inhibitor, ⁿᵃᵗGa-FAPI-04. nih.gov The thiazolidine-based tracer also demonstrated favorable hydrophilic properties, which are often desirable for in vivo imaging agents. nih.gov Although initial studies showed that the substitution with (4R)-thiazolidine-4-carbonitrile led to reduced tumor uptake compared to other analogues, its high binding affinity identifies it as a promising pharmacophore for the future design of FAP-targeted radioligands. nih.gov

Table 2: In Vitro Properties of FAP-Targeted Radiotracer Analogues

| Compound | Key Binding Moiety | FAP Binding Affinity (IC₅₀, nM) | Lipophilicity (LogD₇.₄) |

|---|---|---|---|

| ⁿᵃᵗGa-SB03058 | (4R)-Thiazolidine-4-carbonitrile | 0.68 ± 0.09 | -2.49 ± 0.28 |

| ⁿᵃᵗGa-FAPI-04 | (2S)-4,4-difluoropyrrolidine-2-carbonitrile | 4.11 ± 1.42 | -1.92 ± 0.35 |

| ⁿᵃᵗGa-SB03045 | (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | 1.59 ± 0.45 | -2.81 ± 0.05 |

Data sourced from reference nih.gov.

Mechanistic Biological and Enzyme Inhibition Research of R Thiazolidine 4 Carbonitrile Derivatives

Enzyme Target Identification and Inhibitory Potency Profiling

Derivatives of (R)-Thiazolidine-4-carbonitrile have been identified as potent inhibitors of several key enzymes implicated in a range of diseases, from cancer to viral infections. The unique structural features of this scaffold allow for specific interactions with enzyme active sites, leading to modulation of their catalytic activity.

Fibroblast Activation Protein Alpha (FAP-α) Inhibition Mechanisms and Selectivity over Related Peptidases (e.g., DPP-IV)

Fibroblast Activation Protein Alpha (FAP-α) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment, making it an attractive target for cancer diagnostics and therapy. Research has focused on developing selective FAP-α inhibitors that spare closely related enzymes like Dipeptidyl Peptidase-IV (DPP-IV) to minimize off-target effects.

A novel FAP-targeted ligand, SB03058, was developed incorporating a (4R)-thiazolidine-4-carbonitrile as the FAP-binding pharmacophore. This design choice was strategic; while 4-cyanopyrrolidide moieties are known potent inhibitors of DPP-IV, substituting the pyrrolidine (B122466) ring with a thiazolidine (B150603) ring was investigated to shift selectivity towards FAP. FAP possesses endopeptidase activity, unlike DPP-IV, which is strictly an exopeptidase that cleaves dipeptides with a penultimate proline. By retaining an N-(4-quinolinoyl)-glycyl fragment, researchers aimed to leverage FAP's endopeptidase capability, thereby imparting selectivity over DPP-IV. nih.gov FAP-α and DPP-IV are both post-prolyl peptidases that can form complexes and may work together to alter tumor cell behavior, highlighting the need for selective inhibitors to dissect their individual roles. nih.gov

Neuraminidase Inhibition in Viral Systems (e.g., Influenza A virus)

Neuraminidase (NA) is a critical enzyme for the influenza virus, facilitating the release of new virions from infected cells. Its inhibition is a key strategy for antiviral therapy. A series of thiazolidine-4-carboxylic acid derivatives, structurally related to the carbonitrile, were synthesized and evaluated for their ability to inhibit influenza A virus neuraminidase. researchgate.net

These compounds, derived from L-cysteine, demonstrated moderate inhibitory activity. The most potent compound in one study, designated 4f, exhibited an IC50 value of 0.14 μM. researchgate.net While this was less potent than the established drug oseltamivir, it established the thiazolidine ring as a promising scaffold for designing novel NA inhibitors. researchgate.net Further studies on 2-aryl substituted thiazolidine-4-carboxylic acids also supported their potential as antiviral agents against Avian Influenza Virus (AIV) H9N2, with some compounds showing low micromolar IC50 values. nih.gov

Urease Enzyme Modulation and Stereochemical Impact on Inhibition

Urease, a nickel-containing metalloenzyme, is a virulence factor in some pathogens and a concern in agriculture. Computer-guided synthesis and virtual screening identified (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as active urease inhibitors. nih.gov Molecular modeling and subsequent in-vitro screening confirmed their potential. nih.govresearchgate.net

Crucially, the stereochemistry at the C4 position of the thiazolidine ring has a profound impact on inhibitory activity. Docking simulations revealed that the (4R)-isomer binds tightly to the bimetallic nickel center in the active site of Bacillus pasteurii urease. researchgate.nettandfonline.com The two oxygen atoms of the carboxylic terminal of the (4R)-isomer are positioned at distances of 1.22 Å and 1.48 Å from the nickel ions. researchgate.netresearchgate.net In contrast, the carboxylic terminal of the (4S)-isomer is oriented further away from the nickel center, resulting in weaker binding and significantly lower inhibitory activity. researchgate.nettandfonline.com This demonstrates that the specific (R) configuration is critical for effective chelation of the nickel ions and, consequently, potent urease inhibition. researchgate.netresearchgate.net Further studies on other thiazolidinone analogues have also identified potent urease inhibitors, with some benzofuran-based derivatives showing IC50 values as low as 1.2 µM. bg.ac.rsnih.gov

Other Enzyme Inhibition Studies

The therapeutic potential of the thiazolidine scaffold extends to a wide array of other enzymatic targets involved in cancer and other diseases.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that regulates angiogenesis, a critical process for tumor growth. Thiazolidine-2,4-dione (TZD) derivatives have been shown to effectively inhibit VEGFR-2. nih.govnih.gov One study reported a novel TZD derivative with an IC50 value of 0.079 μM against VEGFR-2, comparable to the standard inhibitor sorafenib. nih.gov Hybrid molecules combining the thiazolidine-2,4-dione nucleus with 2-oxo-1,2-dihydroquinoline have also yielded potent VEGFR-2 inhibitors. nih.gov

Carbonic Anhydrase IX: Hypoxia-induced Carbonic Anhydrase IX (CA IX) is a tumor-associated enzyme involved in pH regulation and tumor progression. Coumarins tethered to a 2,4-thiazolidinedione (B21345) scaffold have been discovered as selective inhibitors of the cancer-associated hCA IX and XII isoforms, with no inhibitory effect on the off-target hCA I and II isoforms. The most potent compounds exhibited sub-micromolar inhibitory constants (Kᵢs). nih.gov

HDAC: Histone Deacetylases (HDACs) are epigenetic regulators often dysregulated in cancer. Thiazolidinone-containing compounds have been investigated as HDAC inhibitors. nih.gov Specifically, 2-oxo-1,3-thiazolidine was used as a zinc-binding group (ZBG) in the design of novel HDAC inhibitors. core.ac.uk Other studies on thiazolidinedione derivatives identified compounds with potent, submicromolar inhibitory activity against HDAC4. nih.gov Thiazolyl-based hydroxamic acids have also shown moderate inhibitory activity against HDAC6. arkat-usa.org

Bcl-2: The anti-apoptotic protein Bcl-2 is a key target in cancer therapy. A series of 2-thioxo-4-thiazolidinone analogues were screened as Bcl-2 inhibitors, with one compound inhibiting both Bcl-2 and the related Mcl-1 protein with a Kᵢ value of 0.36 ± 0.03 µM. nih.gov Hybrid molecules have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 in cancer cells. mdpi.com

Tubulin Polymerization: Microtubules are essential for cell division, making them a major target for anticancer drugs. It has been hypothesized that thiazolidinediones (TZDs) may exert their anticancer effects by inhibiting tubulin polymerization, based on the similarities in cellular effects between TZDs and known microtubule assembly inhibitors. nih.gov

Protein Tyrosine Phosphatase (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for diabetes and obesity treatment. A library of thiazolidin-4-one derivatives was found to inhibit PTP1B with IC50 values in the micromolar range through a competitive mechanism. nih.govresearchgate.net Structural studies of the related isothiazolidinone (IZD) heterocycle in complex with PTP1B show it is highly complementary to the enzyme's catalytic pocket. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that drives the growth of many cancers. Thiazolidin-4-one derivatives have been developed as potent EGFR inhibitors. One derivative showed an IC50 value of 86 nM, comparable to the drug erlotinib. nih.gov Another study on new thiazolidin-4-ones identified a compound with potent multi-kinase inhibition against wild-type EGFR and its mutant forms, with an IC50 of 0.099 µM against the wild-type. nih.govtandfonline.com

Molecular Interactions with Biological Targets

Molecular docking and modeling studies have provided significant insights into how this compound derivatives and their analogues bind to their respective enzyme targets.

In the case of urease , the (4R)-configuration allows the carboxylic acid group to form a stable chelation complex with the two nickel ions at the heart of the active site. researchgate.netresearchgate.net This interaction, stabilized by hydrogen bonds, is the primary driver of inhibition and explains the stereospecificity of the compound. researchgate.net

For VEGFR-2 inhibitors, the thiazolidine-2,4-dione core typically acts as a central hetero-aromatic ring that occupies the hinge region of the ATP binding pocket. nih.govnih.gov The multiple hydrogen bond acceptor atoms on the TZD ring facilitate strong binding to the receptor. nih.gov

With Protein Tyrosine Phosphatase 1B (PTP1B) , docking studies revealed that H-bonding and π-π interactions are responsible for the optimal binding and stabilization of the enzyme-inhibitor complex. nih.gov The related isothiazolidinone (IZD) heterocycle participates in an extensive network of hydrogen bonds with the backbone of the phosphate-binding loop and key amino acid residues like Phe182 and Arg221. nih.gov

In EGFR , molecular docking showed that thiazolidin-4-one derivatives can form stable complexes within the ATP binding site, interacting with both wild-type and mutant forms of the enzyme. nih.govtandfonline.com

Finally, for HDAC inhibition, the 2-oxo-1,3-thiazolidine moiety was designed to function as a zinc-binding group (ZBG), directly interacting with the catalytic Zn2+ ion in the enzyme's active site to inhibit its activity. core.ac.uk

Cellular and Subcellular Effects in In Vitro Models

The enzyme inhibitory activities of thiazolidine derivatives translate into significant effects at the cellular level, as demonstrated in numerous in vitro models. These compounds have been shown to reduce cancer cell viability, halt proliferation, and trigger programmed cell death.

Studies on various 4-thiazolidinone (B1220212) derivatives have consistently shown dose-dependent cytotoxic effects against a range of cancer cell lines, including lung, colon, and breast cancer. tandfonline.combg.ac.rsnih.gov For example, novel thiazolidine-4-one derivatives diminished the growth of MCF-7 breast cancer cells by up to 80% and MDA-MB-231 cells by over 70% at a concentration of 100 μg/ml after 72 hours. nih.gov

A primary mechanism for this cytotoxicity is the induction of apoptosis . Thiazolidin-4-one derivatives have been shown to arrest the cell cycle, often in the G1 or pre-G1 phase, and induce both early and late apoptosis. nih.govnih.govtandfonline.com This is often accompanied by the modulation of key apoptotic proteins. For instance, some hybrids can significantly inhibit the expression of the anti-apoptotic protein Bcl-2 and increase the levels of pro-apoptotic proteins like Bax and caspase-3. mdpi.com

Interactive Data Table: Inhibitory Potency of Thiazolidine Derivatives

| Compound Class | Enzyme Target | Reported IC₅₀ / Kᵢ | Source(s) |

|---|---|---|---|

| Thiazolidine-4-carboxylic acid derivative | Influenza Neuraminidase | 0.14 µM | researchgate.net |

| (4R)-Thiazolidine carboxylic acid | Urease | ~22 µM (most active) | researchgate.net |

| Thiazolidine-2,4-dione derivative | VEGFR-2 | 0.079 µM | nih.gov |

| 2,4-Thiazolidinedione-coumarin | Carbonic Anhydrase IX | Kᵢ = 0.48 µM | nih.gov |

| 2-Thioxo-4-thiazolidinone analogue | Bcl-2/Mcl-1 | Kᵢ = 0.36 µM | nih.gov |

| Thiazolidin-4-one derivative | PTP1B | Micromolar range | nih.gov |

| Thiazolidin-4-one derivative | EGFR | 86 nM | nih.gov |

| Thiazolidinedione derivative | HDAC4 | 0.42 µM | nih.gov |

Interactive Data Table: Cellular Effects of Thiazolidinone Derivatives

| Cell Line | Compound Type | Effect | Observation | Source(s) |

|---|---|---|---|---|

| MCF-7 (Breast Cancer) | Thiazolidine-4-one derivative | Decreased Cell Viability | Up to 80% reduction in cell growth | nih.gov |

| MDA-MB-231 (Breast Cancer) | Thiazolidine-4-one derivative | Decreased Cell Viability | Up to 70% reduction in cell growth | nih.gov |

| HeLa (Cervical Cancer) | Thiazolidin-4-one derivative | Induced Apoptosis | Cell cycle arrest in pre-G1 phase | nih.govtandfonline.com |

| Various Cancer Cells | Thiazolidinone hybrid | Modulated Apoptotic Proteins | Inhibited Bcl-2, increased Bax & Caspase-3 | mdpi.com |

| A549 (Lung Cancer) | 4-Thiazolidinone derivative | Decreased Metabolic Activity | Cytotoxic effect observed | nih.gov |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of thiazolidine (B150603) derivatives often involves the condensation of L-cysteine with aldehydes or ketones. While effective, future efforts are expected to focus on developing more sustainable and efficient synthetic methodologies for (R)-Thiazolidine-4-carbonitrile.

Key areas of future research include:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This includes microwave-assisted synthesis and ultrasound-promoted reactions, which have the potential to accelerate reaction times and improve yields.

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts could offer high stereoselectivity and milder reaction conditions, which are crucial for the synthesis of chiral molecules like this compound. Research into identifying or engineering specific enzymes for the synthesis of the nitrile functional group on the thiazolidine ring is a promising avenue.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow chemistry process for this compound could enable more efficient and reproducible large-scale production for further research and potential applications.

Organocatalysis: The use of small organic molecules as catalysts can provide an alternative to metal-based catalysts, often with high enantioselectivity. The application of organocatalysis in the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Exploration of New Biological Targets and Pathways for Mechanistic Understanding

Derivatives of thiazolidine-4-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of influenza neuraminidase and urease. However, the specific biological targets and mechanisms of action for this compound remain largely unexplored.

Future research should focus on:

Target Identification and Deconvolution: Employing modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and genetic screening, to identify the specific cellular proteins that interact with this compound.

Mechanistic Studies: Once potential targets are identified, detailed kinetic and mechanistic studies will be crucial to understand how the compound exerts its biological effects. This includes determining the mode of inhibition for enzymatic targets and elucidating the signaling pathways modulated by the compound.

Pathway Analysis: Utilizing systems biology approaches, such as transcriptomics and proteomics, to gain a comprehensive understanding of the cellular pathways affected by this compound. This will help to uncover both on-target and potential off-target effects.

A study on related thiazolidine-4-carboxylic acid derivatives as influenza neuraminidase inhibitors showed that substitutions on the thiazolidine core are important for activity. This suggests that the nitrile group in this compound could play a significant role in its biological interactions.

Advanced Computational Modeling for Comprehensive Structure-Function Elucidation

Computational modeling is an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational approaches can provide valuable insights into its structure-function relationships and guide the design of new analogs with improved properties.

Key computational research areas include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for this compound and its analogs can help to identify the key structural features that determine their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking and Dynamics Simulations: Performing molecular docking studies with potential biological targets can predict the binding mode and affinity of this compound. Subsequent molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions and help to understand the stability of the complex.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to study the electronic properties of this compound, providing insights into its reactivity and potential for forming intermolecular interactions.

A computational study on (4R)-thiazolidine carboxylic acid as a urease inhibitor revealed that the orientation of the carboxylic acid group is crucial for binding to the nickel center of the enzyme. Similar detailed modeling of this compound could elucidate the role of the nitrile group in target binding.

Integration with Materials Science and Nanotechnology Research for Functional Applications

The unique chemical properties of the thiazolidine ring, combined with the reactivity of the nitrile group, make this compound a potential building block for novel functional materials and nanotechnology applications. While direct research in this area is limited, related thiazolidine compounds have shown promise.

Future research directions could explore:

This compound-Based Polymers: The nitrile group can be chemically modified or participate in polymerization reactions to create novel polymers with unique properties. These polymers could find applications in drug delivery, tissue engineering, or as functional coatings.

Functionalized Nanoparticles: this compound could be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. This could impart specific biological targeting capabilities or enhance the stability and biocompatibility of the nanomaterials. For instance, N-acetyl thiazolidine 4-carboxylic acid has been used with chitosan (B1678972) nanoparticles in agricultural applications to improve plant growth.

Hydrogel Formation: The ability of the thiazolidine ring to participate in hydrogen bonding and the potential for the nitrile group to undergo cross-linking reactions could be exploited to develop novel hydrogels for biomedical applications, such as controlled drug release or as scaffolds for cell culture.

The development of these new materials will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic approaches for (R)-Thiazolidine-4-carbonitrile?

- Methodological Answer : The synthesis of thiazolidine derivatives typically involves condensation reactions between D-penicillamine (or cysteine derivatives) and carbonyl compounds. For this compound, a nitrile group is introduced via nucleophilic substitution or cyanation reactions. Detailed protocols include protecting group strategies (e.g., acetyl or benzyl groups) to stabilize intermediates, followed by deprotection under controlled conditions. Vibrational spectroscopy and H NMR are critical for confirming ring closure and stereochemistry .

Q. How is vibrational spectroscopy applied in characterizing thiazolidine derivatives?

- Methodological Answer : Vibrational spectroscopy (FT-IR and Raman) identifies functional groups and ring conformations. Key bands include:

- C≡N stretch (~2200 cm) for the nitrile group.

- Thiazolidine ring vibrations (e.g., C-S stretching at 600–700 cm).

- Comparative analysis with methyl-substituted analogs helps distinguish substituent effects on ring stability .

Q. What methods are used to assess the stability of the thiazolidine ring under varying conditions?

- Methodological Answer : Stability studies involve:

- pH-dependent degradation assays : Monitor ring hydrolysis via HPLC or UV-Vis spectroscopy at pH 2–10.

- Thermal analysis : TGA/DSC to determine decomposition temperatures.

- Oxidative stress tests : Expose the compound to HO or ROS-generating systems, followed by LC-MS to identify degradation products.

- Thiazolidine rings are prone to ring-opening in acidic conditions, necessitating protective strategies during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Contradictions may arise from:

- Enantiomeric impurities : Use chiral HPLC or polarimetry to verify enantiomeric purity.

- Assay variability : Standardize bioactivity protocols (e.g., enzyme inhibition assays with controls for pH, temperature, and solvent effects).

- Data triangulation : Cross-validate results using orthogonal techniques (e.g., NMR for structure, SPR for binding affinity). Reference open-data repositories to compare findings .

Q. What strategies ensure enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral resolution : Use diastereomeric salt formation with chiral acids/bases.

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for stereoselective cyanation.

- Analytical validation : Confirm purity via chiral stationary phase HPLC and circular dichroism (CD) spectroscopy. The (R)-enantiomer’s configuration is critical for receptor binding in medicinal applications .

Q. How to design experiments to study the mechanism of thiazolidine ring formation?

- Methodological Answer :

- Kinetic studies : Monitor reaction intermediates using time-resolved H NMR or stopped-flow spectroscopy.

- Isotopic labeling : Introduce C or N labels at reactive sites (e.g., cysteine sulfur) to trace bond formation via NMR.

- Computational modeling : DFT calculations to predict transition states and activation energies. Experimental data should align with theoretical models to validate the mechanism .

Data Management and Analysis

Q. How should raw spectroscopic data be processed to minimize misinterpretation?

- Methodological Answer :

- Baseline correction : Apply algorithms (e.g., Savitzky-Golay) to remove noise from FT-IR/Raman spectra.

- Peak deconvolution : Use software (e.g., OriginLab) to resolve overlapping signals in NMR or MS data.

- Uncertainty quantification : Report standard deviations for replicate measurements and include error bars in graphs. Append raw data tables to publications for transparency .

Q. What statistical methods address variability in biological assay results?

- Methodological Answer :

- Dose-response curves : Fit data using nonlinear regression (e.g., Hill equation) to calculate IC/EC.

- ANOVA with post-hoc tests : Identify significant differences between treatment groups.

- Meta-analysis : Pool data from independent studies to assess reproducibility. Tools like RevMan or R’s metafor package are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.